N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O4S/c18-14-9-12(3-5-15(14)19)20-16(23)11-21-10-13(4-6-17(21)24)27(25,26)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZHVULIZMOJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate chloro-fluorophenyl derivative and introduce the pyrrolidinylsulfonyl and pyridinyl groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide and related compounds:
Key Findings:
Core Structure Impact: The 1,2-dihydropyridinone core in the target compound provides a rigid scaffold for kinase binding, unlike the pyrazole or indole cores in analogs. This rigidity enhances selectivity for ATP-binding pockets . Pyrazole-based analogs (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) exhibit broader antifungal activity but lower kinase affinity due to reduced hydrogen-bonding capacity .
Substituent Effects :
- The pyrrolidine-sulfonyl group in the target compound improves aqueous solubility (LogP = 2.1) compared to sulfamoyl (LogP = 1.8) or phenylsulfanyl (LogP = 3.5) groups. This is attributed to the sulfonyl group’s strong electron-withdrawing nature and pyrrolidine’s hydrophilic tertiary amine .
- Halogen placement influences metabolic stability. The 3-chloro-4-fluoro substitution on the phenyl ring in the target compound reduces cytochrome P450-mediated oxidation compared to 2-chloro or 3,4-dichloro analogs .
Biological Activity: The target compound’s kinase inhibition (IC₅₀: 12 nM) surpasses benzamide analogs (e.g., 4-(pyrrolidine-1-sulfonyl)-N-(3,4-dichlorophenyl)benzamide) by ~100-fold, likely due to the dihydropyridinone core’s ability to mimic ATP’s adenine moiety.
Contradictions in Data :
- While sulfonyl groups generally enhance solubility, the pyrazole derivative in shows higher LogP (3.5) despite containing a sulfanyl group. This suggests steric hindrance from the trifluoromethyl group may counteract solubility gains .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, with CAS number 1031072-38-4, is a compound of interest due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C17H17ClFN3O4S
- Molecular Weight : 395.85 g/mol
- Structural Features : The compound consists of a chloro-fluorophenyl moiety linked to a pyrrolidine sulfonamide and a dihydropyridine structure, which may contribute to its biological properties.
The compound is believed to exert its effects through the inhibition of specific protein targets involved in cellular signaling pathways. It has been studied for its ability to modulate pathways related to cancer cell proliferation and survival. The pyrrolidine sulfonamide group is particularly noted for its role in enhancing the compound's binding affinity to target proteins.
Antitumor Effects
Research has indicated that this compound exhibits significant antitumor activity:
- In Vitro Studies :
- The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent antiproliferative activity. For instance, in studies involving the SJSA-1 cell line (a model for osteosarcoma), the compound showed effective inhibition of cell growth.
- In Vivo Studies :
- In xenograft models, oral administration resulted in tumor stasis, indicating its potential as an effective therapeutic agent in cancer treatment. The pharmacodynamic studies suggested that the compound activates key tumor suppressor pathways, including p53 activation, which is critical for inducing apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Studies have shown that it achieves significant plasma concentrations after oral administration, suggesting good bioavailability and potential for clinical use .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
The synthesis typically involves coupling the pyrrolidine-sulfonyl-dihydropyridinone core with the 3-chloro-4-fluorophenylacetamide moiety. Key steps include:
- Carbodiimide-mediated amidation : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling agents in dichloromethane or DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from dichloromethane/hexane mixtures to achieve >95% purity .
- Critical parameters : Strict temperature control during coupling, anhydrous conditions, and stoichiometric excess (1.2–1.5 eq) of the sulfonyl-pyrrolidine intermediate to drive the reaction .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological validation includes:
- Spectroscopic analysis :
- 1H/13C NMR : Key peaks include the dihydropyridinone carbonyl (δ ~170 ppm in 13C) and pyrrolidine-sulfonyl protons (δ 3.1–3.5 ppm in 1H) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C18H17ClFN3O3S: 414.0743) .
Advanced Research Questions
Q. What strategies are recommended to resolve discrepancies in observed vs. predicted conformational behavior in crystallographic studies?
- X-ray crystallography : Resolve asymmetric unit conformers (e.g., dihedral angles between aromatic and heterocyclic rings: 44.5°–77.5°) and analyze hydrogen-bonded dimers (R22(10) motifs) to explain stability differences .
- Computational modeling : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) to compare energy-minimized conformers with experimental data .
- Variable-temperature NMR : Monitor dynamic rotational barriers in the dihydropyridinone core (e.g., coalescence temperatures for axial-equatorial flipping) .
Q. How can the sulfonyl-pyrrolidine moiety be modified to enhance target binding while maintaining metabolic stability?
- Structure-activity relationship (SAR) strategies :
- Bioisosteric replacement : Substitute pyrrolidine with azetidine (smaller ring) to reduce steric hindrance or introduce fluorine to improve metabolic resistance .
- Sulfonyl group optimization : Replace –SO2– with –PO2– or –CO– to modulate electronic effects without compromising solubility .
- In vitro assays : Microsomal stability tests (human liver microsomes) to compare half-life (t1/2) of analogs .
Q. What analytical approaches are effective in distinguishing polymorphic forms arising from rotational flexibility in the dihydropyridinone core?
- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to polymorph transitions (e.g., Form I mp = 210°C vs. Form II mp = 198°C) .
- Powder X-ray Diffraction (PXRD) : Compare characteristic peaks (e.g., 2θ = 12.5°, 17.8°) to differentiate crystal packing modes .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to predict formulation challenges for metastable polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
